molecular formula C7H8N2O B2619255 3-(1H-pyrazol-1-yl)cyclobutan-1-one CAS No. 1704377-50-3

3-(1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No.: B2619255
CAS No.: 1704377-50-3
M. Wt: 136.154
InChI Key: BJQOHWJWQPHKQV-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . It features a cyclobutanone ring substituted with a pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with pyrazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(1H-pyrazol-1-yl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to fit well into the active site of certain enzymes, inhibiting their activity. This interaction is characterized by strong hydrophobic interactions and favorable binding free energy . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-1-yl)cyclobutan-1-one is unique due to its specific combination of a cyclobutanone ring and a pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-pyrazol-1-ylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQOHWJWQPHKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704377-50-3
Record name 3-(1H-pyrazol-1-yl)cyclobutan-1-one
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